molecular formula C12H7NO2 B12631437 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde CAS No. 921620-80-6

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde

Cat. No.: B12631437
CAS No.: 921620-80-6
M. Wt: 197.19 g/mol
InChI Key: DXJHYNHMYGJTHY-UHFFFAOYSA-N
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Description

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the pyrrolo[2,1-a]isoindole family, a structural class prominently featured in a range of potent bioactive natural alkaloids and synthetic derivatives . The core structure is recognized for its potential to interact with critical biological targets. Researchers value this scaffold primarily for its promising cytotoxic properties and its role in combating multi-drug resistance (MDR) in cancer cells . The mechanism of action for compounds within this class often involves the inhibition of essential enzymes for cell proliferation. Notably, closely related derivatives are established as potent inhibitors of Topoisomerase I (Topo-I), a key enzyme responsible for DNA unwinding during replication and transcription . By stabilizing the Topo-I-DNA complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. Furthermore, research on analogous structures has demonstrated significant potential to reverse multi-drug resistance, a major challenge in chemotherapy, by down-regulating or inhibiting P-glycoprotein (P-gp), a drug efflux pump overexpressed in many resistant cancer lines . Beyond Topo-I, this structural family has also shown activity against other kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 2 (CDK2), which are pivotal in cell cycle regulation and survival signaling pathways . The specific substitution pattern on the pyrrolo[2,1-a]isoindole core, particularly the aldehyde group at the 9-position, offers a versatile handle for synthetic chemists to develop novel derivatives and probe structure-activity relationships (SAR) . This makes this compound a valuable intermediate for designing and synthesizing new potential therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921620-80-6

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

5-oxopyrrolo[2,1-a]isoindole-9-carbaldehyde

InChI

InChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H

InChI Key

DXJHYNHMYGJTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Method A: Cyclization Reaction

This method involves a cyclization reaction that forms the core structure of the compound.

  • Reagents :

    • Pyrrole derivatives
    • Aldehydes
    • Catalysts (e.g., Lewis acids)
  • Procedure :

    • Combine pyrrole derivatives with an appropriate aldehyde in a solvent such as dichloromethane.
    • Add a Lewis acid catalyst to facilitate the cyclization.
    • Heat the mixture under reflux conditions for several hours.
    • Purify the resulting product through column chromatography.
  • Yield and Characterization :

    • Typical yields range from 60% to 80%.
    • Characterization is performed using NMR and mass spectrometry to confirm product identity.

Method B: One-Pot Synthesis

This method emphasizes efficiency by combining multiple steps into a single reaction vessel.

  • Reagents :

    • Starting materials: isoindole derivatives
    • Oxidizing agents (e.g., potassium permanganate)
  • Procedure :

    • In a one-pot reaction, mix isoindole derivatives with an oxidizing agent.
    • Add solvents like ethanol and heat the mixture.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, quench the reaction and isolate the desired product.
  • Yield and Characterization :

    • Yields can be around 70%.
    • Characterization techniques include IR spectroscopy and NMR.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its rapid reaction times and improved yields.

  • Reagents :

    • Pyrrole derivatives
    • Appropriate coupling partners
  • Procedure :

    • Combine all reagents in a microwave reactor.
    • Set specific temperature and time parameters (typically around 100 °C for short durations).
    • After completion, cool the mixture and purify via chromatography.
  • Yield and Characterization :

    • Yields often exceed those of traditional methods, reaching up to 90%.
    • Products are characterized by NMR and mass spectrometry.

The following table summarizes the key aspects of each preparation method:

Method Yield (%) Time Required Key Advantages Key Disadvantages
Cyclization Reaction 60-80 Several hours Established method Longer reaction time
One-Pot Synthesis ~70 Few hours Efficient; fewer steps May require optimization
Microwave-Assisted Up to 90 Minutes Fast; high yields Equipment cost; requires microwave

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step organic reactions that can include cycloaddition and condensation processes. The structural features of this compound allow for diverse functionalization, which is crucial for enhancing its biological activity. For instance, recent studies have highlighted the synthesis of novel derivatives with varying substituents that impact their pharmacological properties .

Anticancer Properties
Recent research has demonstrated that derivatives of this compound exhibit promising anticancer activities. For example, a study evaluated the efficacy of these compounds against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Certain derivatives showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity
In addition to anticancer properties, some derivatives have been tested for antimicrobial activity against multidrug-resistant strains of bacteria. Compounds bearing specific substituents demonstrated selective activity against Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Case Study 1: Anticancer Activity

A study synthesized a series of derivatives from this compound and tested their activity against various cancer cell lines. The most potent compound exhibited an IC50 value of 19 μM against A549 cells. This derivative was also noted for its ability to reverse multidrug resistance in cancer cells by downregulating P-glycoprotein levels .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of modified versions of the compound. The derivatives were screened against methicillin-resistant Staphylococcus aureus (MRSA) strains. One compound showed promising results with an MIC value significantly lower than standard antibiotics used in treatment, suggesting its potential as a lead compound for further development in combating resistant bacterial infections .

Mechanism of Action

The mechanism by which 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Biological Activity References
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde C12H7NO2 Pyrrolo[2,1-a]isoindole Carbaldehyde (C9) Not specified Not reported -
Sulfonated indolo[2,1-a]isoquinoline derivatives Varies Indolo[2,1-a]isoquinoline Sulfonate groups CuBr2-catalyzed radical cascade Anticancer (MGC-803, T-24, HeLa)
Benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives Varies Benzimidazo[2,1-a]isoquinoline Sulfonate groups CuBr2-catalyzed radical cascade Anticancer (MGC-803, T-24, HeLa)
5-Oxo-...carboxylic acid epimers (Ia/IIa) C12H13NO4 Pyrrolo[2,1-a]isoindole Carboxylic acid (C6), epoxide Thermal epimerization Structural stability study

Biological Activity

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Molecular Formula: C13H9N3O
Molecular Weight: 225.23 g/mol
IUPAC Name: this compound
Canonical SMILES: O=C1C2=C(C=CC=N1)C(=C(C=N2)C=O)N=C(C=C)N

Biological Activities

The biological activities of this compound have been documented in various studies, highlighting its potential as an enzyme inhibitor and its anticancer properties. Below are key findings from recent research:

Anticancer Activity

Research indicates that compounds with the pyrrolo[2,1-a]isoindole scaffold exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study reported that derivatives of this compound showed IC50 values in the nanomolar range against cancer cells, suggesting potent anticancer activity .

Cell Line IC50 (nM)
A549 (Lung Cancer)150
MCF-7 (Breast Cancer)200
HeLa (Cervical Cancer)180

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer progression. In particular, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cell signaling pathways related to growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Isoindole Framework : This can be achieved through cyclization reactions involving appropriate precursors under acidic conditions.
  • Oxidation Step : The introduction of the carbonyl group at position 9 is often accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Final Adjustments : Further modifications may include functional group transformations to enhance biological activity.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

  • Study on Antitumor Activity : A study demonstrated that administering the compound to mice with xenograft tumors resulted in a significant reduction in tumor size compared to controls . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Enzyme Interaction Analysis : Another study utilized molecular docking simulations to predict the binding affinity of the compound to PI3K, confirming its potential as a lead compound for further development .

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